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molecular formula C13H18O5 B8696753 4-(3,5-Bis-hydroxymethyl-phenoxy)-butyric acid methyl ester

4-(3,5-Bis-hydroxymethyl-phenoxy)-butyric acid methyl ester

Cat. No. B8696753
M. Wt: 254.28 g/mol
InChI Key: AYYACLOPMXYPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404678B2

Procedure details

To a solution of 3,5-bis-hydroxymethylphenol (Felder, D.; Gutiérrez Nava, M.; del Pilar Carreon, M.; Eckert, J. F.; Luccisano, M.; Schell, C.; Masson, P.; Gallani, J. L.; Heinrich, B.; Guillon, D.; Nierengarten, J. F. Helv. Chimica Acta 2002, 85, 288) (200 mg), potassium iodide (50 mg) and potassium carbonate (540 mg) in THF (2.5 mL) was added 4-bromo-butyric acid methyl ester (400 μL). The reaction mixture was stirred for 20 h at room temperature then the unsoluble part was filtered off. The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography (Merck SuperVarioFlash 30 g column, Si60 15-40 μm), using gradient elution with a mixture of MeOH (A)/DMC (B), (gradient: 100% B down to 5% A: 95% B) to give 4-(3,5-bis-hydroxymethyl-phenoxy)-butyric acid methyl ester (53.5 mg): LC/MS (Method A2: ES: m/z=255 MH+; m/z=237 (M+H−H2O)+; RT=2.5 min; 1H N.M.R. (400 MHz, DMSO-d6, δ in ppm): δ=1.96 (m, 2H); 2.47 (t, J=6.5 Hz, 2H); 3.61 (s, 3H); 3.96 (t, J=6.5 Hz, 2H); 4.43 (d, J=6.0 Hz, 4H); 5.11 (t, J=6.0 Hz, 2H); 6.71 (s, 2H); 6.82 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[C:7]([CH2:9][OH:10])[CH:8]=1.[I-].[K+].C(=O)([O-])[O-].[K+].[K+].[CH3:20][O:21][C:22](=[O:27])[CH2:23][CH2:24][CH2:25]Br>C1COCC1>[CH3:20][O:21][C:22](=[O:27])[CH2:23][CH2:24][CH2:25][O:11][C:5]1[CH:4]=[C:3]([CH2:2][OH:1])[CH:8]=[C:7]([CH2:9][OH:10])[CH:6]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OCC=1C=C(C=C(C1)CO)O
Name
Quantity
50 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
540 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 μL
Type
reactant
Smiles
COC(CCCBr)=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the unsoluble part was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (Merck SuperVarioFlash 30 g column, Si60 15-40 μm)
WASH
Type
WASH
Details
elution
ADDITION
Type
ADDITION
Details
with a mixture of MeOH (A)/DMC (B), (gradient: 100% B down to 5% A: 95% B)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(CCCOC1=CC(=CC(=C1)CO)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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